2-(2-Isocyanatopropyl)thiophene
Description
2-(2-Isocyanatopropyl)thiophene is a heterocyclic compound featuring a thiophene ring substituted with an isocyanatopropyl group at the 2-position. The isocyanate (-NCO) functional group confers high reactivity, enabling applications in polymer synthesis, pharmaceuticals, and materials science. The compound’s reactivity and stability are influenced by the electron-withdrawing nature of the isocyanate group and steric effects from the propyl chain.
Properties
Molecular Formula |
C8H9NOS |
|---|---|
Molecular Weight |
167.23 g/mol |
IUPAC Name |
2-(2-isocyanatopropyl)thiophene |
InChI |
InChI=1S/C8H9NOS/c1-7(9-6-10)5-8-3-2-4-11-8/h2-4,7H,5H2,1H3 |
InChI Key |
JSCBCQPUPGCGAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CS1)N=C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Effects
- Thiophene vs. Furan Derivatives: Substitution on thiophene rings (e.g., 2-thiophenecarbonitrile) often results in lower reactivity compared to furan analogs. For instance, arylation of 2-furancarbonitrile yields 24.7%, while 2-thiophenecarbonitrile yields only 12.4% under identical conditions . This disparity arises from thiophene’s higher aromaticity and weaker electron-donating sulfur atom compared to oxygen in furan.
- Substituent Position: Substituent placement (2- vs. 5-position) significantly affects reactivity. For example, 5-(4-carboxyphenyl)-2-thiophenecarbonitrile (1b) condenses with 4-amino-3-mercaptobenzonitrile to form benzothiazole derivatives, a process sensitive to steric and electronic effects . The 2-position in thiophene is sterically accessible, favoring reactions like cyclization or nucleophilic addition, as seen in malononitrile-derived thiophenes .
Reactivity in Key Reactions
- Cyclization and Polymerization: Thiophene derivatives with reactive substituents (e.g., acetyl, cyano) undergo cyclization to form fused heterocycles . The isocyanate group in 2-(2-Isocyanatopropyl)thiophene is expected to promote nucleophilic addition or polyurethane formation, diverging from the cyclization pathways of acetyl- or cyano-substituted analogs.
Hydrodesulfurization (HDS) Stability :
In HDS processes, simpler thiophenes (e.g., unsubstituted thiophene) are more reactive than benzothiophene or dibenzothiophene . Substituted thiophenes like this compound may exhibit intermediate reactivity due to steric hindrance from the isocyanatopropyl group, though specific data are lacking.
Data Tables
Table 1: Reactivity Comparison of Thiophene and Furan Derivatives
Table 2: Stability in Hydrodesulfurization (HDS)
| Compound Type | Relative Reactivity | Reference |
|---|---|---|
| Thiophene | High | |
| Benzothiophene | Moderate | |
| Dibenzothiophene | Low | |
| 2-Substituted Thiophenes* | Hypothesized intermediate | — |
*Hypothetical ranking based on steric/electronic effects.
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